molecular formula C25H21ClN2O3 B3001491 N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114661-46-9

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No. B3001491
CAS RN: 1114661-46-9
M. Wt: 432.9
InChI Key: NYWZERXRYPWQQC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound that belongs to a class of anilidoquinoline derivatives. These compounds have been synthesized and evaluated for various therapeutic effects, including antiviral and antiapoptotic activities, as well as potential treatments for bacterial infections such as tuberculosis.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives has been reported in the literature. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro . Another study reported the synthesis of 2-(quinolin-4-yloxy)acetamides, which showed potent in vitro inhibition of Mycobacterium tuberculosis growth . These studies suggest that the synthesis of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely involve similar strategies, focusing on the formation of the quinoline moiety and subsequent attachment of the appropriate anilido group.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives can vary, with different spatial orientations influencing their biological activity. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a stretched amide structure with a tweezer-like geometry, which self-assembles into a channel-like structure through weak interactions . The molecular structure of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely exhibit similar complex geometries that could be crucial for its biological function.

Chemical Reactions Analysis

The chemical reactivity of anilidoquinoline derivatives is an important aspect of their biological efficacy. The compounds can interact with biological targets through various types of chemical reactions. For instance, the related compounds have shown the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with essential biological processes in the bacteria . The specific chemical reactions involved in the activity of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would require further study to elucidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and toxicity, are critical for their potential as therapeutic agents. The reported compounds have shown low toxicity to Vero and HaCat cells, indicating a favorable safety profile . Additionally, the compounds' ability to form specific molecular geometries through weak interactions suggests that they may have unique solubility and stability characteristics . These properties would need to be characterized for N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide to assess its suitability for drug development.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZERXRYPWQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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